molecular formula C9H14N2O B12819676 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1006495-92-6

1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12819676
CAS No.: 1006495-92-6
M. Wt: 166.22 g/mol
InChI Key: UQGZGOLSODCQDS-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with the CAS Registry Number 1006495-92-6 . It is a member of the pyrazole family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that are fundamental structures in medicinal and organic chemistry . The compound has a molecular formula of C 9 H 14 N 2 O and a molecular weight of 166.22 g/mol . Pyrazole derivatives are significant in drug development and have attracted considerable attention due to their broad spectrum of biological activities. Synthesized pyrazole derivatives have been reported to demonstrate various pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and antituberculosis activities . As a building block, this carbaldehyde is a versatile synthetic intermediate. The aldehyde functional group makes it a valuable precursor for further chemical transformations, allowing researchers to create a diverse array of more complex molecules for screening and development purposes in various research programs. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for specific hazard and handling information before use.

Properties

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-7(2)5-11-8(3)9(6-12)4-10-11/h4,6-7H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGZGOLSODCQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801199682
Record name 5-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006495-92-6
Record name 5-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006495-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(2-methylpropyl)-1H-pyrazole-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801199682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Pyrazole Formation

The pyrazole ring can be synthesized by condensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. For 5-methyl substitution, methyl-substituted β-diketones or β-ketoesters are commonly used.

N-1 Alkylation with Isobutyl Group

The N-1 position alkylation is generally achieved by reacting the pyrazole with an isobutyl halide (e.g., isobutyl bromide or chloride) under basic conditions. Typical bases include potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction conditions: Room temperature to moderate heating (25–80 °C).
  • Solvent: DMF or DMSO.
  • Base: K2CO3 or NaH.
  • Time: Several hours to overnight.

This step must be carefully controlled to avoid over-alkylation or alkylation at undesired positions.

Selective Formylation at C-4 Position

Formylation of the pyrazole ring at the 4-position is typically performed using the Vilsmeier-Haack reaction, which involves:

  • Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
  • Mechanism: Formation of the Vilsmeier reagent from POCl3 and DMF, which then electrophilically attacks the pyrazole ring at C-4.
  • Conditions: Low temperature (0–5 °C) initially, then warming to room temperature or slightly elevated temperatures (up to 60 °C).
  • Workup: Quenching with water or aqueous base, followed by extraction and purification.

This method provides good regioselectivity for the 4-position aldehyde.

Purification

The crude product is purified by recrystallization from suitable solvents such as ethanol-water mixtures or by chromatographic techniques to achieve high purity.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Pyrazole core synthesis Hydrazine + methyl-substituted β-diketone Reflux 4–6 hours 80–90 Standard condensation
N-1 Alkylation Isobutyl bromide, K2CO3, DMF 50–80 °C 12–24 hours 70–85 Avoid over-alkylation
Formylation (Vilsmeier) POCl3 + DMF 0–60 °C 2–6 hours 65–75 Regioselective formylation at C-4
Purification Recrystallization (ethanol-water) Ambient Several hours Achieves >98% purity

Research Findings and Optimization

  • Catalyst and solvent choice : Using DMF as both solvent and reagent in the Vilsmeier-Haack reaction enhances formylation efficiency.
  • Temperature control : Maintaining low temperature during reagent addition minimizes side reactions.
  • Base selection for alkylation : Potassium carbonate provides milder conditions and better selectivity compared to stronger bases like sodium hydride.
  • Purification : Recrystallization from ethanol-water mixtures yields high purity product suitable for further applications.

Analytical Confirmation

Summary Table of Preparation Methods

Method Step Key Reagents/Conditions Advantages Challenges
Pyrazole ring synthesis Hydrazine + methyl β-diketone High yield, straightforward Requires careful temperature control
N-1 Alkylation Isobutyl bromide, K2CO3, DMF Selective N-alkylation Over-alkylation risk
Formylation POCl3 + DMF (Vilsmeier-Haack) Regioselective, efficient Sensitive to moisture, exothermic
Purification Recrystallization (ethanol-water) High purity product Solvent choice affects yield

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Reaction Reagents/Conditions Product Yield Reference
Aldehyde → Carboxylic acidKMnO₄ in acidic medium (H₂SO₄, H₂O)1-Isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid72–85%
Aldehyde → CarboxamideNH₃/H₂O₂ in basic medium1-Isobutyl-5-methyl-1H-pyrazole-4-carboxamide65%

Oxidation typically proceeds via radical intermediates, with the aldehyde’s α-hydrogen facilitating electron transfer .

Reduction Reactions

The aldehyde group is reduced to primary alcohols or amines:

Reaction Reagents/Conditions Product Yield Reference
Aldehyde → AlcoholNaBH₄ in methanol (0°C, 2 h)1-Isobutyl-5-methyl-1H-pyrazole-4-methanol88%
Aldehyde → AmineNH₃/NaBH₃CN in ethanol (reflux)1-Isobutyl-5-methyl-1H-pyrazole-4-methylamine54%

Reductive amination requires careful pH control to avoid over-reduction .

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions with diverse reagents:

Reagent Product Conditions Application Reference
Ethanol (acid catalysis)1-Isobutyl-5-methyl-1H-pyrazole-4-acetalH₂SO₄, reflux, 4 hProtecting group synthesis
Aniline1-Isobutyl-5-methyl-1H-pyrazole-4-imineRT, 12 h, tolueneSchiff base intermediates
Hydrazine1-Isobutyl-5-methyl-1H-pyrazole-4-hydrazoneEthanol, reflux, 6 hAntitubercular agent precursor

Schiff bases derived from this compound show enhanced bioactivity due to increased planarity .

Condensation Reactions

The aldehyde group condenses with active methylene compounds:

Partner Product Catalyst Yield Biological Activity Reference
Malononitrile2-(1-Isobutyl-5-methyl-1H-pyrazol-4-yl)acrylonitrilePiperidine, EtOH78%Anticancer (IC₅₀: 14 µM)
AcetylacetonePyrazole-chalcone hybridNaOH, ethanol82%Anti-inflammatory (COX-2 inhibition)

Chalcone derivatives exhibit dual inhibitory effects on COX-2 and 5-LOX pathways .

Substitution Reactions

Electrophilic substitution occurs at the pyrazole ring’s reactive positions:

Reagent Position Product Conditions Reference
Br₂/FeCl₃C-33-Bromo-1-isobutyl-5-methyl-1H-pyrazole-4-carbaldehydeDCM, 0°C, 2 h
HNO₃/H₂SO₄C-55-Nitro-1-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde50°C, 4 h

Halogenation at C-3 enhances electrophilicity for cross-coupling reactions .

Cycloaddition Reactions

The compound participates in [4+2] Diels-Alder reactions:

Diene Product Conditions Application Reference
1,3-ButadienePyrazolo[3,4-d]pyran derivativeToluene, 110°C, 12 hFluorescent probes
AnthracenePyrazole-anthracene adductMicrowave, 150°C, 30 minPhotovoltaic materials

Comparative Reactivity Analysis

Compound Aldehyde Reactivity Ring Substitution Unique Applications
1-Ethylpyrazole-4-carbaldehydeModerateC-3 halogenationAntiviral agents
3-Methylpyrazole-4-carbaldehydeHighC-5 nitrationAgrochemical intermediates
1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehydeHigh (steric hindrance)C-3 brominationAnticancer lead optimization

The isobutyl group at N-1 introduces steric effects, slowing electrophilic substitution but enhancing regioselectivity . This structural feature distinguishes it from simpler pyrazole aldehydes.

Mechanistic Insights

  • Nucleophilic Addition : The aldehyde’s electrophilic carbonyl carbon attracts nucleophiles like amines, forming imines via a tetrahedral intermediate .

  • Electrophilic Substitution : The pyrazole ring’s electron-rich C-3 position facilitates bromination via σ-complex stabilization .

  • Cycloaddition : Inverse electron-demand Diels-Alder reactions proceed through concerted mechanisms, favored by the aldehyde’s electron-withdrawing effect .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules and functional materials. Further studies should explore its catalytic applications and toxicity profiles.

Biological Activity

1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a member of the pyrazole family, characterized by its five-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The structural formula of 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde can be represented as follows:

C9H12N2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}

This structure features an isobutyl group at position 1, a methyl group at position 5, and an aldehyde group at position 4. The unique substitution pattern contributes to its biological reactivity and potential applications.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde, exhibit significant antimicrobial properties. A study evaluated various pyrazole derivatives against common pathogens and found that certain derivatives displayed excellent inhibition zones against bacteria such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundPathogenMIC (μg/mL)Activity Type
7bS. aureus0.22Bactericidal
10E. coli0.25Bactericidal
4aCandida albicans0.30Fungicidal

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds containing the pyrazole scaffold have shown promise in inhibiting the growth of various cancer cell lines, including lung, breast, and colorectal cancers. For instance, a study highlighted that derivatives based on the pyrazole structure exhibited antiproliferative effects on breast cancer cell lines such as MDA-MB-231 .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer TypeIC50 (μM)Mechanism of Action
Compound AMDA-MB-231 (Breast)10Induction of apoptosis
Compound BA549 (Lung)15Cell cycle arrest
Compound CHCT116 (Colorectal)12Inhibition of angiogenesis

Anti-inflammatory Effects

Pyrazoles also demonstrate anti-inflammatory activities. Research has shown that certain derivatives can inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6 in vitro, suggesting their potential as therapeutic agents for inflammatory diseases .

The mechanisms underlying the biological activities of 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde are multifaceted:

  • Antimicrobial Action : The compound may disrupt bacterial cell membranes, leading to cytosolic leakage and cell death.
  • Anticancer Mechanisms : It likely induces apoptosis through multiple pathways including caspase activation and inhibition of survival signaling pathways.
  • Anti-inflammatory Pathways : By modulating cytokine production, these compounds can reduce inflammation in various models.

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, highlighting their potential applications:

  • Study on Antimicrobial Efficacy : A comparative study evaluated multiple pyrazole derivatives against bacterial strains using standard antimicrobial susceptibility testing methods.
  • Antitumor Activity Assessment : Research involving in vivo models demonstrated that certain pyrazole derivatives significantly reduced tumor size in xenograft models.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Drug Intermediates
1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting neurological disorders. Its structural properties facilitate the development of compounds with enhanced efficacy and specificity against various targets in drug discovery .

Case Study: Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant cytotoxicity against cancer cell lines. For example, a synthesized derivative demonstrated selective toxicity towards breast cancer cells, suggesting potential applications in cancer treatment .

Agricultural Chemistry

Development of Agrochemicals
The compound is utilized in the formulation of agrochemicals, providing effective solutions for pest control while minimizing environmental impact. This application aligns with the increasing demand for sustainable agricultural practices .

Material Science

Polymer Formulations
In material science, 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength. These enhancements are critical for industries requiring durable materials .

Biochemical Research

Enzyme Activity Studies
The compound acts as a valuable reagent in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways. This application is crucial for advancing drug discovery and understanding biological processes .

Table 1: Summary of Applications

Application AreaDescriptionReferences
PharmaceuticalsKey intermediate for drugs targeting neurological disorders
Agricultural ChemicalsUsed in developing eco-friendly agrochemicals for pest control
Material ScienceEnhances thermal stability and mechanical strength in polymers
Biochemical ResearchReagent for studying enzyme activities and metabolic pathways

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents (Positions) Synthesis Method Key Properties/Applications
1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde 1: Isobutyl; 5: Methyl; 4: CHO Likely Vilsmeier-Haack High reactivity at C4; potential intermediate for pharmaceuticals
1-Phenyl-1H-pyrazole-4-carbaldehyde 1: Phenyl; 4: CHO Vilsmeier-Haack Crystallographically characterized; antibacterial activity
5-Chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde 5: Cl; 3: Methyl; 4: CHO Vilsmeier-Haack Intermediate for fused heterocycles; dihydro structure reduces aromaticity
5-Azido-1-phenyl-3-pyridin-4-yl-1H-pyrazole-4-carbaldehyde 5: N₃; 3: Pyridin-4-yl; 4: CHO Azide substitution post-synthesis Forms pyrazolo[3,4-c]pyrazole upon reaction with hydrazine
1-Benzyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehyde 1: Benzyl; 2: CHO; 5: CH₂OH Multi-step synthesis in ionic liquids Pyrrole backbone; hydroxymethyl group enhances solubility
Key Observations:
  • Substituent Influence: The isobutyl group at position 1 in the target compound introduces steric bulk and lipophilicity compared to the phenyl group in 1-phenyl-1H-pyrazole-4-carbaldehyde . This may enhance membrane permeability in biological systems. Methyl vs. Carbaldehyde Position: Pyrazole-4-carbaldehydes (target and analogues) exhibit greater conjugation with the heterocyclic ring compared to pyrrole-2-carbaldehydes (e.g., ), altering reactivity in nucleophilic additions.

Q & A

Q. Q1. What are the most reliable synthetic routes for 1-Isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde?

The compound can be synthesized via the Vilsmeier-Haack reaction , which involves formylation of the pyrazole core using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-ones with POCl₃/DMF . Modifications, such as nucleophilic substitution of the chloro group with aryloxy groups (e.g., phenol derivatives), can introduce further complexity .

Q. Key Methodological Steps :

Dissolve pyrazole precursor in DMF.

Add POCl₃ dropwise under anhydrous conditions at 0–5°C.

Stir at reflux (80–90°C) for 4–6 hours.

Quench with ice-water and extract with dichloromethane.

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Q. Q2. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For instance, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde was analyzed using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Structural parameters (bond lengths, angles) were refined using SHELXL-97 .

Q. Key Findings :

  • The aldehyde group adopts a planar conformation with the pyrazole ring.
  • Intermolecular C–H···O hydrogen bonding stabilizes the crystal lattice.

Q. Spectroscopic Techniques :

  • FTIR : Strong carbonyl stretch at ~1680 cm⁻¹ .
  • ¹H NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm .

Substituent Effects on Reactivity

Q. Q3. How do substituents on the pyrazole ring influence reactivity in nucleophilic reactions?

Electron-withdrawing groups (e.g., Cl, CF₃) at the 5-position enhance electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks. For example:

  • 5-Chloro derivatives react with phenol/K₂CO₃ to form aryloxy-substituted pyrazoles .
  • Trifluoromethyl groups increase resistance to hydrolysis due to steric and electronic effects .

Q. Q4. What factors control the regioselectivity of pyrazole-fused heterocycle formation?

Reaction temperature and catalysts dictate product regiochemistry. For example:

  • Hydrazine hydrate at reflux forms 1,6-dihydropyrazolo[3,4-c]pyrazoles via thermal cyclization .
  • Iodine catalysis at room temperature yields 6-phenyl-4-pyridinyl derivatives by promoting alternative N–N bond formation .

Q. Mechanistic Pathway :

Azide intermediate formation.

Intramolecular cyclization (temperature-dependent).

Aromatization via elimination.

Analytical Challenges in Purity Assessment

Q. Q5. How can researchers resolve contradictions in spectroscopic data for derivatives?

Combine multiple techniques:

  • HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted precursors).
  • ¹³C NMR : Distinguishes regioisomers via carbonyl carbon shifts (δ 180–190 ppm for aldehydes).
  • XRD : Confirms structural assignments when spectral overlap occurs .

Computational Modeling for Property Prediction

Q. Q6. What computational methods predict electronic properties of pyrazole-carbaldehydes?

Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets accurately models:

  • Frontier Molecular Orbitals (FMOs) : Predicts reactivity (HOMO-LUMO gaps).
  • Electrostatic Potential (ESP) : Maps nucleophilic/electrophilic sites .

Case Study :
For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid , DFT calculations matched experimental IR and XRD data within 2% error .

Addressing Contradictory Synthetic Yields

Q. Q7. Why do similar synthetic protocols report variable yields for this compound?

Key variables include:

  • Solvent purity : Moisture in DMF reduces POCl₃ efficacy .
  • Reaction time : Over-refluxing degrades aldehyde groups.
  • Workup conditions : Rapid quenching minimizes hydrolysis .

Applications in Heterocyclic Chemistry

Q. Q8. How is this compound utilized as a building block for complex heterocycles?

It serves as a precursor for:

  • Thieno[2,3-c]pyrazoles : Via condensation with thiophene derivatives .
  • Imidazole hybrids : Reaction with thiocarbamides forms Schiff bases with antimicrobial activity .

Example Reaction :
(E)-3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde + thiosemicarbazide → Hydrazinecarbothioamide derivatives (crystal structures confirmed by XRD) .

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